
4-(Difluoromethyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)pyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with a difluoromethyl group and a sulfonamide group. The presence of fluorine atoms in the compound imparts unique physicochemical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group and the sulfonamide group onto the pyridine ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of sulfonamide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and sodium periodate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced sulfonamides, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can interact with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also participate in hydrogen bonding and other non-covalent interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
3-(Difluoromethyl)pyridine-2-sulfonamide: Similar structure with different substitution pattern, used in various chemical and biological applications.
Uniqueness
4-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both the difluoromethyl and sulfonamide groups enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H6F2N2O2S |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
4-(difluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |
InChI-Schlüssel |
BGDGRCYHHUJGKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


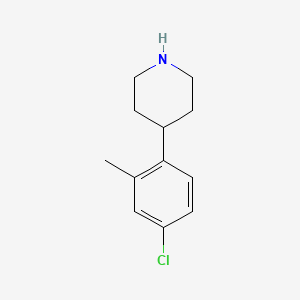

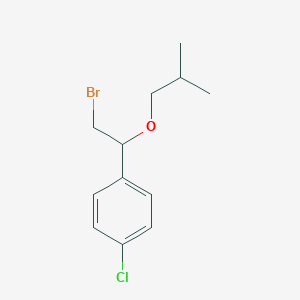
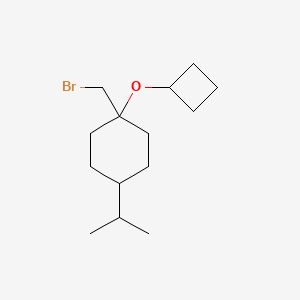
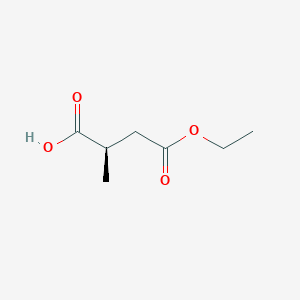
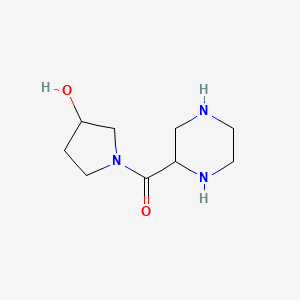
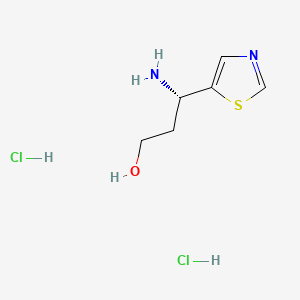
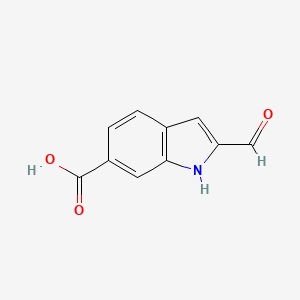
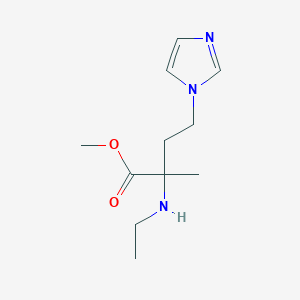
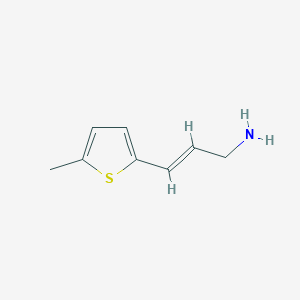
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
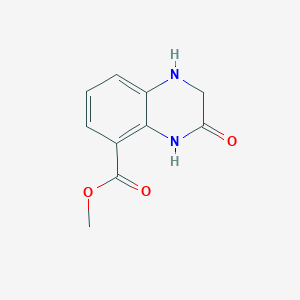
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)

